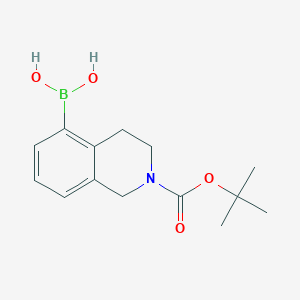

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid is a compound that combines the structural features of boronic acids and tetrahydroisoquinolines The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, while the boronic acid moiety is widely utilized in Suzuki-Miyaura coupling reactions

Mecanismo De Acción

Target of Action

The primary target of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid is amino acids . The compound is used as a protecting group in peptide synthesis . It is particularly advantageous in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Mode of Action

The compound interacts with its targets through a process known as protection . In this process, the tert-butoxycarbonyl (Boc) group of the compound is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protects the amines during peptide synthesis .

Biochemical Pathways

The compound affects the peptide synthesis pathway . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

It is known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound’s solubility properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the successful synthesis of dipeptides . The compound’s use as a protecting group allows for the controlled synthesis of peptides, preventing unwanted reactions and enhancing the yield of the desired product .

Action Environment

The action of this compound is influenced by the chemical environment . For instance, the compound’s solubility properties determine the types of solvents that can be used in peptide synthesis . Additionally, the compound’s reactivity is influenced by the presence of bases and other reagents .

Análisis Bioquímico

Biochemical Properties

The compound 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid plays a significant role in biochemical reactions . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound acts as a nucleophilic organic group, which is transferred from boron to palladium . This process is part of the transmetalation mechanism, a key step in the Suzuki–Miyaura reaction .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to undergo rapid deprotection under certain conditions . This suggests that the compound may exhibit changes in its effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to form the Boc-protected intermediate . This intermediate can then be converted to the boronic acid derivative through a series of reactions involving boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of flow microreactor systems to improve efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The boronic acid can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate.

Reduction: Strong acids like trifluoroacetic acid or hydrochloric acid.

Substitution: Palladium catalysts and bases such as potassium carbonate in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: 1,2,3,4-tetrahydroisoquinoline.

Substitution: Biaryl compounds from Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the Boc and boronic acid functionalities.

N-Boc-protected amines: Compounds with a Boc-protected amine group but without the boronic acid moiety.

Uniqueness

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid is unique due to the combination of the Boc-protected amine and boronic acid functionalities, which allows it to participate in a wide range of chemical reactions and makes it valuable in organic synthesis and medicinal chemistry .

Propiedades

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15(18)19/h4-6,18-19H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEDQRIJUDZLTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2CCN(CC2=CC=C1)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.